N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide
Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide, also known as TAP-144, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, which make it an attractive candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide involves the activation of the oxytocin and vasopressin receptors. These receptors are G protein-coupled receptors that are located in the brain and other tissues. When N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide binds to these receptors, it causes a conformational change that activates downstream signaling pathways, leading to the release of hormones and other physiological effects.
Biochemical and Physiological Effects:
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the regulation of social behavior, stress response, and reproductive function. In particular, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has been shown to increase the release of oxytocin and vasopressin, which are involved in social bonding, trust, and stress response. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has also been shown to affect the activity of the hypothalamic-pituitary-gonadal axis, leading to changes in reproductive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide in laboratory experiments is its specificity for the oxytocin and vasopressin receptors. This allows researchers to selectively activate these receptors and study their downstream effects. However, one limitation of using N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide is its potential for off-target effects, as it may bind to other receptors or have other physiological effects that are not yet fully understood.
Future Directions
There are several future directions for research on N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide. One area of interest is the role of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide in social behavior and stress response, as these are important factors in mental health and well-being. Another area of interest is the potential use of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide in the treatment of reproductive disorders, such as infertility and polycystic ovary syndrome. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide.
Scientific Research Applications
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has been studied for its potential application in a variety of scientific research areas, including neuroscience, endocrinology, and reproductive biology. In particular, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has been shown to have an effect on the release of various hormones, including oxytocin and vasopressin, which are involved in social behavior and stress response. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide has also been shown to have an effect on the activity of the hypothalamic-pituitary-gonadal axis, which is involved in the regulation of reproductive function.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-2-21-9-8-13-16-17-14(22-13)15-12(18)10-23(19,20)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXYVNULJZLYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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